molecular formula C11H12N2O6 B2819839 Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate CAS No. 698985-06-7

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

Cat. No. B2819839
CAS RN: 698985-06-7
M. Wt: 268.225
InChI Key: WABUYJXRDJWTKO-UHFFFAOYSA-N
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Description

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate, also known as MONE, is a chemical compound that belongs to the family of nitrobenzoates. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. MONE is a crystalline powder that is soluble in organic solvents such as ethanol, methanol, and dichloromethane.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of related compounds provide foundational knowledge for understanding the potential applications of Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate. For example, Schiff base ligands derived from similar molecular structures have been synthesized and characterized, showing moderate antibacterial and antifungal activities (H. M. Vinusha et al., 2015). These findings suggest potential research applications in developing antimicrobial agents.

Organic Synthesis

The compound's structural features, such as the nitrobenzoate group, are relevant in organic synthesis, where they may be utilized in reactions to create novel organic compounds. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification demonstrates the versatility of nitrobenzoate esters in educational organic chemistry experiments (Caleb M Kam et al., 2020). This example illustrates the compound's potential in facilitating organic synthesis experiments and research.

Antibacterial Activity

Compounds structurally related to Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate have been studied for their antibacterial properties. Zinc complexes of benzothiazole-derived Schiff bases, for instance, exhibit antibacterial activity against pathogenic strains, highlighting the potential of such compounds in the development of new antibacterial agents (Z. Chohan et al., 2003).

Photophysical Properties

The study of molecules with nitrobenzoate moieties can also extend to the examination of their photophysical properties. Research on compounds with related structures has been conducted to understand their behavior under UV irradiation, which is crucial for applications in photopolymerization and photodynamic therapy (Y. Guillaneuf et al., 2010). These studies indicate the potential use of the compound in materials science and medical research.

properties

IUPAC Name

methyl 4-[(2-methoxy-2-oxoethyl)amino]-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O6/c1-18-10(14)6-12-8-4-3-7(11(15)19-2)5-9(8)13(16)17/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABUYJXRDJWTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-methoxy-2-oxoethyl)amino)-3-nitrobenzoate

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